molecular formula C10H15NO B7877441 N-methyl-2-propoxyaniline

N-methyl-2-propoxyaniline

Cat. No.: B7877441
M. Wt: 165.23 g/mol
InChI Key: FOTJDSPIOQDVCM-UHFFFAOYSA-N
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Description

N-Methyl-2-propoxyaniline is an organic compound with the molecular formula C10H15NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and the hydrogen atom on the benzene ring is replaced by a propoxy group at the second position. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-2-propoxyaniline can be synthesized through several methods. One common method involves the alkylation of 2-propoxyaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, this compound is produced using similar alkylation reactions but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-2-propoxyaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the propoxy group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products Formed:

Scientific Research Applications

N-Methyl-2-propoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-2-propoxyaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, altering their activity. The exact pathways depend on the specific application and the target molecule. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

    N-Methyl-2-ethoxyaniline: Similar structure but with an ethoxy group instead of a propoxy group.

    N-Methyl-2-butoxyaniline: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness: N-Methyl-2-propoxyaniline is unique due to its specific propoxy substitution, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-methyl-2-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-8-12-10-7-5-4-6-9(10)11-2/h4-7,11H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTJDSPIOQDVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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